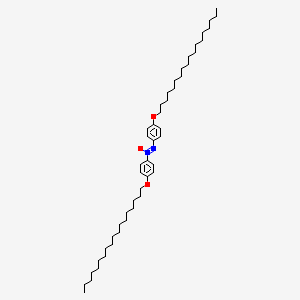

4,4'-dioctadecyloxyazoxybenzene

Description

Historical Perspectives and Early Investigations of Azoxybenzene (B3421426) Liquid Crystals

The history of liquid crystals dates back to 1888 with the observations of Austrian botanist Friedrich Reinitzer on a derivative of cholesterol. researchgate.net However, it was the German physicist Otto Lehmann who coined the term "liquid crystal" and conducted the first systematic studies of these new states of matter. researchgate.net

Among the earliest and most studied classes of thermotropic liquid crystals were the azoxybenzenes. A prominent member of this family, p-azoxyanisole (PAA), which has methoxy (B1213986) groups instead of the long octadecyloxy chains, was one of the first and most readily prepared liquid crystals. PAA played a crucial role in the foundational understanding of liquid crystal behavior and was instrumental in the development of early liquid crystal display (LCD) technologies. The study of homologous series of p,p'-dialkoxyazoxybenzenes, where the length of the alkoxy chains is systematically varied, has been a cornerstone of liquid crystal research, providing deep insights into how molecular structure dictates the type and stability of the resulting mesophases.

Significance as a Model System in Mesophase Research

The long octadecyloxy chains of 4,4'-dioctadecyloxyazoxybenzene make it a particularly interesting subject for studying smectic mesophases. Smectic phases possess a higher degree of order than nematic phases, with the molecules arranged in layers. The long alkyl chains of this compound favor the formation of such layered structures.

Properties

IUPAC Name |

(4-octadecoxyphenyl)-(4-octadecoxyphenyl)imino-oxidoazanium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H82N2O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-43-52-47-39-35-45(36-40-47)49-50(51)46-37-41-48(42-38-46)53-44-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h35-42H,3-34,43-44H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHEZQMSYEDUZOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCCCCCCCCCCCC)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H82N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80608402 | |

| Record name | 1-(Octadecyloxy)-4-{(Z)-[4-(octadecyloxy)phenyl]-NNO-azoxy}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

735.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24387-70-0 | |

| Record name | 1-(Octadecyloxy)-4-{(Z)-[4-(octadecyloxy)phenyl]-NNO-azoxy}benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80608402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Strategies for 4,4 Dioctadecyloxyazoxybenzene and Analogues

Methodological Approaches in Organic Synthesis of Azoxybenzene (B3421426) Derivatives

The synthesis of azoxybenzenes has traditionally involved methods like the oxidation of anilines or the reductive dimerization of nitrosobenzenes. nih.gov Contemporary research focuses on refining these methods to be more efficient and environmentally benign. nih.govacs.org A common pathway to synthesize symmetrical azoxybenzenes involves the coupling of corresponding anilines or nitroarenes. For a molecule like 4,4'-dioctadecyloxyazoxybenzene, this would typically start from a precursor like 4-octadecyloxyaniline or 1-nitro-4-octadecyloxybenzene.

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of azoxybenzenes to minimize environmental impact and improve safety. acs.org This involves developing new reaction conditions and chemical reactivities that enhance resource efficiency, product selectivity, and operational simplicity. acs.org

Key green chemistry strategies include:

Use of Environmentally Benign Solvents: A significant advancement is the replacement of volatile organic solvents with greener alternatives like water. nih.govacs.org

Ambient Reaction Conditions: Conducting reactions at room temperature without the need for high pressure or heating reduces energy consumption. nih.govacs.orgresearchgate.net

Catalyst-Free or Efficient Catalytic Systems: The development of methods that are catalyst-free or use inexpensive, non-toxic catalysts is a primary goal. nih.govresearchgate.net For instance, a direct photochemical method for synthesizing azoxybenzenes from nitrobenzene (B124822) building blocks has been developed that is catalyst- and additive-free, operating at room temperature under air. researchgate.net

Flow Chemistry: The use of flow microreactors for photoreduction of nitrobenzenes has been shown to selectively produce azoxybenzenes. researchgate.netrsc.org This technique offers enhanced mixing efficiency and control over reaction conditions, improving yield and selectivity compared to batch processes. researchgate.net

A notable example is the synthesis of azoxybenzenes catalyzed by N,N-diisopropylethylamine (DIPEA) in water at room temperature. nih.govacs.org This method can proceed via the reductive dimerization of nitrosobenzenes or through a one-pot oxidation-reductive dimerization of anilines. nih.gov

Table 1: Comparison of Synthetic Methods for Azoxybenzenes

| Feature | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Solvent | Organic solvents (e.g., DMF, Toluene) | Water, Acetonitrile/Water mixtures nih.govacs.org |

| Temperature | Often requires heating/reflux | Room temperature nih.govresearchgate.net |

| Catalyst | Stoichiometric or heavy metal catalysts | DIPEA (cost-effective organic base), Catalyst-free (photochemical) nih.govresearchgate.net |

| Process | Batch processing | Continuous flow microreactors researchgate.netrsc.org |

| Byproducts | Often generates significant waste | Minimized byproducts, increased selectivity acs.org |

Transition metal-catalyzed cross-coupling reactions are powerful tools in organic synthesis, but the metals can be expensive, toxic, and difficult to remove from the final product. Consequently, there is a strong drive to develop transition metal-free alternatives. nih.govrsc.org These methods offer an atom-economical, inexpensive, and environmentally benign pathway for forming C-C and C-N bonds. nih.gov

For azoxybenzene synthesis, several transition metal-free approaches have been successfully developed:

Base-Mediated Coupling: The DIPEA-catalyzed synthesis of azoxybenzenes is a prime example of a transition-metal-free method. nih.govacs.org The reaction is believed to proceed through a radical pathway initiated by the base. nih.gov Similarly, mixed alkoxy bases have been used to promote the cross-coupling of benzene (B151609) with aryl halides. rsc.org

Direct Photochemical Synthesis: As mentioned previously, irradiating nitroarenes with visible light can induce a homocoupling reaction to form azoxybenzenes without any metal catalyst or chemical additives. researchgate.net This reaction is conducted at room temperature and is applicable to a wide range of substrates. researchgate.net

Cross-Dehydrogenative Coupling (CDC): The direct, metal-free CDC reaction of azines with cymantrenyl lithium has been described for the synthesis of azinyl cymantrenes, showcasing a pathway for direct C-H functionalization without transition metals. urfu.ru

These strategies provide practical and direct routes to valuable compounds, avoiding the need for special initiators or photoredox catalysts that may contain transition metals. nih.gov

Control of Molecular Architecture and Purity in Synthesis

The liquid crystalline properties of materials like this compound are directly dependent on their molecular architecture and purity. rsc.org The synthesis of liquid crystals involves the careful design and assembly of molecules containing both rigid (mesogenic) and flexible parts. youtube.com

Control over molecular architecture is achieved by:

Strategic Choice of Reactions: Esterification and cross-coupling reactions are commonly used to build the final liquid crystal monomer. youtube.com The choice of reaction influences the linkage between the rigid core and the flexible alkyl chains (like the octadecyloxy groups), which in turn affects the molecular packing and mesophase behavior.

Tailoring Terminal Groups: Subtle variations in the terminal groups of a liquid crystal molecule can lead to diverse phase transition behaviors and different self-assembled hierarchical structures. rsc.org For this compound, the long C18 chains are crucial for inducing smectic phases.

Living Polymerization: For liquid crystal polymers, living polymerization techniques provide excellent control over molecular weight and result in polymers with a narrow molecular weight distribution, which is critical for predictable properties. dtic.mil

Ensuring high purity is paramount, as impurities can disrupt the long-range orientational order of the liquid crystal phase, altering transition temperatures and degrading performance. Purity is controlled through:

Precise Stoichiometry: Controlling the ratio of reactants, such as the monomer-to-initiator ratio in polymerization, is essential for achieving the desired molecular weight and minimizing unreacted starting materials. dtic.mil

Rigorous Purification: After synthesis, the crude product must be purified. Common techniques include flash column chromatography and multiple recrystallizations from appropriate solvents (e.g., ethanol/water). nih.govrsc.org The purity is typically verified using methods like NMR spectroscopy, mass spectrometry, and elemental analysis. rsc.org High-performance liquid chromatography (HPLC) is also used to confirm purity levels. google.com

The ability to finely tune the molecular structure during synthesis directly impacts the performance characteristics of the final material, such as its phase transition temperatures and electro-optical response. youtube.com

Synthesis of Isotopically Labeled Analogues for Mechanistic Studies (e.g., Spin Labels)

To understand the reaction mechanisms of synthesis, the molecular dynamics within liquid crystal phases, or the behavior of these molecules in biological systems, isotopically labeled analogues are invaluable tools. rsc.orgtandfonline.com

Stable Isotope Labeling: The synthesis of molecules containing stable isotopes such as ¹³C or ²H (deuterium) can be achieved by using commercially available labeled precursors. rsc.orgresearchgate.net For example, a labeled version of this compound could be synthesized starting from a ¹³C-labeled phenol (B47542) or a deuterated aniline. These labeled compounds can be traced and analyzed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or NMR spectroscopy to elucidate biosynthetic pathways or reaction mechanisms. rsc.orgresearchgate.net

Spin Labeling for EPR Studies: Site-directed spin labeling is a powerful technique for investigating molecular structure, dynamics, and interactions. nih.gov This involves attaching a stable radical, typically a nitroxide, to a specific site on the molecule of interest. tandfonline.comnih.gov The spin-labeled molecule can then be studied using Electron Paramagnetic Resonance (EPR) spectroscopy.

Synthetic Approach: Spin labels can be introduced using highly selective and biocompatible reactions like "click chemistry". nih.gov An azoxybenzene derivative could be functionalized with an azide (B81097) or alkyne group, allowing for the subsequent attachment of a complementary alkyne- or azide-functionalized nitroxide spin label. nih.gov

Applications: In the context of this compound, spin labeling could be used to probe the molecular motion and ordering within different liquid crystal phases. tandfonline.com By measuring the distance between spin labels or analyzing the EPR line shape, researchers can gain insights into the conformational changes and dynamics of the molecules, which are fundamental to their material properties. tandfonline.comnih.gov

Table 2: Labeling Strategies for Mechanistic Studies

| Labeling Type | Isotope/Label | Purpose | Analytical Technique |

|---|---|---|---|

| Stable Isotope Labeling | ¹³C, ²H, ¹⁵N | Tracing reaction pathways, Elucidating biosynthetic routes rsc.orgresearchgate.net | NMR, Mass Spectrometry |

| Spin Labeling | Nitroxide radicals (e.g., TEMPO) | Probing molecular dynamics, Conformational studies, Inter-spin distance measurement tandfonline.comnih.gov | EPR Spectroscopy |

Comprehensive Structural Elucidation and Spectroscopic Characterization Methodologies

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopic techniques are indispensable for probing the molecular structure, bonding, and electronic properties of "4,4'-dioctadecyloxyazoxybenzene." Nuclear magnetic resonance, vibrational, and electronic spectroscopies each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise connectivity and conformation of "this compound" in both solution and solid states.

¹H NMR Spectroscopy : The ¹H NMR spectrum of "this compound" is expected to exhibit distinct signals corresponding to the aromatic protons and the long aliphatic chains. The protons on the two phenyl rings, being in different chemical environments relative to the azoxy group, would likely appear as two sets of doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the octadecyloxy chains will present a series of signals in the upfield region. The methylene (B1212753) group protons adjacent to the oxygen atom (α-CH₂) are expected to resonate at a characteristic downfield-shifted triplet (around δ 4.0 ppm) due to the deshielding effect of the oxygen. The subsequent methylene groups along the chain will appear as a large, broad multiplet in the δ 1.2-1.8 ppm range, with the terminal methyl group (CH₃) appearing as a distinct triplet at approximately δ 0.9 ppm. Integration of these signals would confirm the ratio of aromatic to aliphatic protons, consistent with the molecular formula.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms in the molecule. For "this compound," distinct signals will be observed for the aromatic and aliphatic carbons. The aromatic carbons will resonate in the δ 110-160 ppm region. The carbons attached to the oxygen atoms (C-O) will be the most downfield in this group, while the carbons of the azoxy-linked phenyl rings will also show distinct chemical shifts. The numerous carbons of the two octadecyl chains will produce a series of signals in the upfield region (δ 14-70 ppm). The carbon of the methylene group attached to the oxygen (α-CH₂) will be found around δ 68 ppm, while the terminal methyl carbon will be the most upfield signal at approximately δ 14 ppm. The overlapping signals of the internal methylene groups would form a dense cluster around δ 22-32 ppm.

Solid-State NMR (SS-NMR) : In the solid state, "this compound" exists in various ordered phases (crystalline and liquid crystalline). SS-NMR is crucial for probing the molecular conformation and packing in these phases. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are employed to obtain high-resolution spectra of the solid material. SS-NMR can provide information on the orientation of the molecular long axis relative to the layer normal in smectic phases and can detect differences in the mobility of the aromatic core and the aliphatic chains.

| Expected ¹H NMR Chemical Shifts | Expected ¹³C NMR Chemical Shifts |

| Proton Type | δ (ppm) |

| Aromatic-H | 7.0 - 8.5 |

| -O-CH₂- | ~4.0 |

| -(CH₂)₁₆- | 1.2 - 1.8 |

| -CH₃ | ~0.9 |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in "this compound" and studying the intermolecular interactions that drive the formation of its various phases.

Infrared (IR) Spectroscopy : The IR spectrum of "this compound" will be dominated by the characteristic vibrations of its constituent parts. The long octadecyl chains will give rise to strong C-H stretching vibrations in the 2850-2960 cm⁻¹ region. The C-O-C ether linkage will show characteristic stretching bands around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The aromatic C=C stretching vibrations are expected in the 1450-1600 cm⁻¹ range. The azoxy group (-N=N(O)-) vibrations are more complex; the N=N stretch is typically observed around 1440-1460 cm⁻¹, and the N-O stretch is expected in the 1285-1315 cm⁻¹ region. The para-substituted benzene (B151609) rings will show out-of-plane C-H bending vibrations around 830-850 cm⁻¹.

Raman Spectroscopy : Raman spectroscopy is particularly useful for studying the liquid crystalline phases of "this compound" as it is sensitive to molecular conformation and order. nih.govcambridge.orgrsc.org The aromatic ring vibrations, especially the C=C stretching modes around 1600 cm⁻¹, are often strong and can be used to probe the orientational order of the mesogenic core. umich.edu The C-H stretching region (2800-3000 cm⁻¹) provides information on the conformational order of the alkyl chains. Changes in the relative intensities and positions of Raman bands upon phase transitions can provide detailed insights into the molecular rearrangements occurring. For instance, the transition from a crystalline to a smectic phase would be accompanied by changes in the low-frequency lattice modes and the internal vibrational modes, reflecting the melting of the crystal lattice and the onset of molecular motion within the layers.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aliphatic C-H stretch | 2850 - 2960 | IR, Raman |

| Aromatic C=C stretch | 1450 - 1600 | IR, Raman |

| N=N stretch | ~1440 - 1460 | IR, Raman |

| N-O stretch | ~1285 - 1315 | IR |

| Asymmetric C-O-C stretch | ~1250 | IR |

| Symmetric C-O-C stretch | ~1050 | IR |

| Para-substituted C-H bend | 830 - 850 | IR |

Electronic spectroscopy provides insights into the conjugated π-electron system of the azoxybenzene (B3421426) core and its photophysical properties.

UV-Vis Spectroscopy : The UV-Vis absorption spectrum of "this compound" is expected to be similar to that of other p,p'-disubstituted azoxybenzenes. cambridge.org It will likely exhibit two main absorption bands. A strong, high-energy band (the K-band) located in the UV region (around 350 nm) is attributed to the π → π* transition of the conjugated system. researchgate.net A weaker, lower-energy band (the R-band) in the near-UV or visible region (around 450 nm) is assigned to the n → π* transition involving the non-bonding electrons of the nitrogen and oxygen atoms of the azoxy group. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the aggregation state of the molecules. The presence of the electron-donating alkoxy groups at the para positions is expected to cause a red-shift (bathochromic shift) of the π → π* transition compared to the unsubstituted azoxybenzene.

Fluorescence Spectroscopy : While azoxybenzenes are generally considered to be weakly fluorescent or non-fluorescent due to efficient non-radiative decay pathways, including photoisomerization, their isoelectronic analogs, stilbenes, are known to be fluorescent. nih.govtandfonline.com The fluorescence properties of "this compound" would be highly dependent on its molecular environment. In solution, fluorescence is likely to be quenched. However, in the solid or liquid crystalline state, where molecular motions are restricted, a weak fluorescence emission might be observable. The study of its fluorescence, if any, could provide information on the rigidity of the molecular packing and the nature of intermolecular interactions.

| Electronic Transition | Expected λmax (nm) | Characteristics |

| π → π* (K-band) | ~350 | High intensity |

| n → π* (R-band) | ~450 | Low intensity |

Diffraction-Based Structural Characterization

X-ray diffraction is the definitive technique for determining the long-range order and structure of the crystalline and liquid crystalline phases of "this compound."

X-ray diffraction (XRD) patterns provide crucial information about the arrangement of molecules in both the solid crystalline and the liquid crystalline (mesophase) states.

In the liquid crystalline state, "this compound" is expected to form a smectic phase, where the molecules are arranged in layers. nih.gov The XRD pattern of an unaligned smectic phase typically shows a sharp reflection in the small-angle region, corresponding to the smectic layer spacing, and a diffuse halo in the wide-angle region, indicating the liquid-like order within the layers. acs.org For the homologous series of 4,4'-di-n-alkoxyazoxybenzenes, it has been shown that compounds with long alkyl chains (n > 10) are purely smectic. nih.gov Therefore, "this compound" (n=18) is expected to exhibit a smectic mesophase. The layer spacing can be estimated from the molecular length. Assuming an all-trans conformation for the octadecyl chains, the molecular length would be approximately 50-55 Å. In a smectic A phase (where molecules are perpendicular to the layer planes), the d-spacing would be close to the molecular length. In a smectic C phase (where molecules are tilted), the d-spacing would be less than the molecular length.

| Phase | Expected XRD Features |

| Crystalline Solid | Sharp reflections at small and wide angles |

| Smectic Liquid Crystal | Sharp reflection at small angles (layer spacing), diffuse halo at wide angles |

Electron Microscopy and Surface Characterization Techniques

Electron microscopy techniques, such as Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), can provide real-space images of the morphology and defect structures in the various phases of "this compound."

Transmission Electron Microscopy (TEM) : For liquid crystals, TEM studies often employ cryo-TEM or freeze-fracture replica techniques to preserve the delicate structures. nih.govcambridge.org Cryo-TEM of vitrified thin films of "this compound" could potentially allow for the direct visualization of the smectic layers and the arrangement of the molecules within them. nih.govcambridge.org This would provide direct evidence for the layered structure and could reveal details about defects such as dislocations and focal conic domains, which are characteristic of smectic phases.

Scanning Electron Microscopy (SEM) : SEM is useful for studying the surface topography of bulk samples or thin films of "this compound." For example, after controlled evaporation of a solvent, the resulting morphology of the deposited material can be imaged. This can reveal information about the growth of crystalline domains, the texture of the liquid crystalline phase, and the influence of surfaces on the molecular alignment. princeton.edu

The combination of these electron microscopy techniques can provide a comprehensive picture of the morphology of "this compound" from the nanoscale to the microscale, complementing the structural information obtained from X-ray diffraction.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological and Microstructural Analysis

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful techniques for visualizing the form and structure of materials at the micro- and nanoscale. fiu.edu For a molecule like this compound, which likely exhibits liquid crystal phases, these methods would be invaluable for understanding the organization of its various states (solid, liquid crystal, and isotropic liquid).

Scanning Electron Microscopy (SEM) SEM provides high-resolution images of a sample's surface topography. rsc.org An electron beam is scanned across the sample, and the resulting interactions generate signals, primarily secondary electrons, that are used to form an image. medchemexpress.com For this compound, SEM analysis would be particularly useful for:

Visualizing Crystal Morphology: In its solid crystalline state, SEM would reveal the shape, size, and surface features of the crystals.

Analyzing Self-Assembled Structures: If the compound forms films or other ordered structures, SEM could visualize the texture and domain organization of these assemblies. Techniques involving freeze-fracturing could expose the internal structure of different liquid crystal phases (e.g., smectic or nematic), which could then be imaged.

Transmission Electron Microscopy (TEM) TEM operates by passing a beam of electrons through an ultrathin specimen. wikipedia.org The electrons that pass through are used to create a highly magnified image, providing information about the internal structure of the material. wikipedia.org For this compound, TEM could be used to:

Observe Nanoscale Ordering: At high magnifications, TEM could potentially visualize the layered structures characteristic of smectic liquid crystal phases or the orientational order in nematic phases.

Characterize Dispersions: If this compound were incorporated into a polymer matrix or other composite material, TEM would be essential for examining its dispersion and the morphology of the resulting domains. nih.gov

Table 1: Illustrative Morphological Data from SEM/TEM Analysis of this compound

| Analytical Technique | Hypothetical Observation | Information Gained |

|---|---|---|

| SEM | Needle-like crystalline structures with well-defined facets. | Anisotropic growth habit of the solid crystal. |

| SEM (Freeze-Fracture) | Terraced fracture surfaces within a frozen liquid crystal phase. | Evidence of layered (smectic) ordering. |

| TEM | Observation of parallel line patterns in thin films. | Direct visualization of smectic layers and measurement of layer spacing. |

| TEM (with Electron Diffraction) | A diffuse ring pattern in the nematic phase. | Confirmation of orientational order without positional order. |

Elemental Analysis Techniques (e.g., Energy-Dispersive X-ray Spectroscopy - EDAX)

Energy-Dispersive X-ray Spectroscopy (EDAX), also known as EDS, is an analytical technique used for the elemental analysis of a sample. nih.gov It is typically coupled with an electron microscope (SEM or TEM). When the electron beam from the microscope strikes the sample, it excites electrons in the sample's atoms, causing them to emit characteristic X-rays. sartorius.com The energy of these X-rays is unique to each element, allowing for the identification and quantification of the elements present. nih.gov

For this compound (C₅₂H₉₀N₂O₃), EDAX analysis would serve as a fundamental verification tool. The analysis would be expected to detect the presence of Carbon (C), Nitrogen (N), and Oxygen (O). Hydrogen (H) is too light to be detected by standard EDAX systems.

The primary applications of EDAX for this compound would be:

Purity Confirmation: The absence of unexpected elemental peaks (e.g., from inorganic salts or catalyst residues) would provide evidence of the sample's purity.

Compositional Mapping: In composite materials containing this compound, EDAX mapping could show the spatial distribution of the compound by mapping the distribution of nitrogen or oxygen relative to the other elements in the matrix.

Table 2: Hypothetical Elemental Analysis Data from EDAX for this compound

| Element | Theoretical Atomic % (excluding H) | Hypothetical EDAX Result (Atomic %) | Purpose of Analysis |

|---|---|---|---|

| Carbon (C) | 91.2% | ~91% | Confirmation of primary elemental component. |

| Nitrogen (N) | 3.5% | ~3-4% | Confirmation of the azoxy functional group. |

| Oxygen (O) | 5.3% | ~5-6% | Confirmation of the alkoxy and azoxy groups. |

| Sodium (Na) | 0% | Not Detected | Verification of absence of common impurities. |

| Chlorine (Cl) | 0% | Not Detected | Verification of absence of solvent or reagent residues. |

Advanced Data Analysis and Chemometrics in Spectroscopic Characterization

Chemometrics applies mathematical and statistical methods to chemical data. researchgate.net For a complex molecule like this compound, spectroscopic data (e.g., from Infrared or Raman spectroscopy) collected across different temperatures or conditions would be rich and complex. Chemometrics provides tools to extract meaningful information from this data. researchgate.net

Multivariate Statistical Methods (e.g., Principal Component Analysis - PCA, Soft Independent Modelling of Class Analogy - SIMCA, Partial Least Squares - PLS)

Principal Component Analysis (PCA) PCA is an unsupervised pattern recognition technique that reduces the dimensionality of complex datasets. acs.org It transforms a large set of variables into a smaller set of "principal components" (PCs) that still contain most of the variance in the original data. In the context of analyzing this compound, PCA could be applied to a series of spectra taken at different temperatures. The resulting scores plots would visually group spectra with similar features, potentially revealing distinct clusters corresponding to the solid, different liquid crystal, and isotropic phases. The loadings plots would indicate which spectral features (i.e., which molecular vibrations) are responsible for these differences.

Soft Independent Modelling of Class Analogy (SIMCA) SIMCA is a supervised classification method. mdpi.com It works by building a separate PCA model for each defined class of samples. mdpi.com For instance, if one were to collect spectra from known solid samples and known isotropic liquid samples of this compound, SIMCA could build models for each of these "classes." When a new spectrum from an unknown phase (e.g., a liquid crystal phase) is analyzed, SIMCA determines if it fits within one of the predefined classes or if it is distinct, thereby classifying the phase of the sample.

Partial Least Squares (PLS) PLS is a regression technique used to model the relationship between two sets of variables: a set of predictor variables (X), such as a spectroscopic dataset, and a set of response variables (Y), such as temperature or concentration. For this compound, a PLS model could be built to predict the temperature of a sample based on its spectrum. This could be used to create a highly accurate model of the phase transition behavior or to quantify the concentration of the liquid crystal in a mixture.

Table 3: Illustrative Application of Chemometric Methods to Spectroscopic Data of this compound

| Method | Hypothetical Application | Input Data (X-matrix) | Input/Response Data (Y-matrix/vector) | Expected Outcome |

|---|---|---|---|---|

| PCA | Exploratory analysis of temperature-dependent phase transitions. | A set of IR spectra collected at various temperatures. | None (unsupervised). | Scores plot showing distinct clusters for solid, smectic, nematic, and isotropic phases. |

| SIMCA | Classification of different material batches. | Spectra from multiple batches of the compound. | Class assignment for each batch (e.g., "Batch A," "Batch B"). | A model that can classify a new, unknown batch as belonging to a known group or as an outlier. |

| PLS | Quantitative prediction of temperature from spectral data. | A set of IR spectra from a calibration set. | The known temperature at which each spectrum was recorded. | A robust regression model capable of predicting the sample's temperature from its IR spectrum with high accuracy. |

Theoretical and Computational Investigations of 4,4 Dioctadecyloxyazoxybenzene

Quantum Chemical Methodologies for Electronic Structure and Energetic Calculations

Quantum chemical methods are fundamental to understanding the electronic properties and stability of 4,4'-dioctadecyloxyazoxybenzene. These ab initio (from first principles) and density functional theory approaches allow for the calculation of molecular properties by solving the Schrödinger equation or related electronic density equations, providing insights that are difficult to obtain through experimental means alone. youtube.com

Density Functional Theory (DFT) has become a popular and versatile computational method for investigating the electronic structure of molecules like this compound. wikipedia.org It offers a favorable balance between computational cost and accuracy. DFT calculations can predict the optimized geometry, electronic ground state properties, and vibrational frequencies of the molecule. For instance, DFT could be used to determine the dihedral angles between the phenyl rings and the azoxy bridge, as well as the conformational preferences of the long octadecyloxy chains.

Time-Dependent DFT (TD-DFT) extends the principles of DFT to study the excited states of molecules. nih.gov This is particularly relevant for azoxybenzene (B3421426) derivatives due to their photoisomerization potential. TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of this compound, identifying the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions). nih.gov

Table 1: Illustrative DFT-Calculated Energetic Properties for this compound

| Property | Calculated Value |

| Ground State Energy (Hartree) | -2548.7 |

| HOMO Energy (eV) | -6.2 |

| LUMO Energy (eV) | -1.8 |

| HOMO-LUMO Gap (eV) | 4.4 |

| Dipole Moment (Debye) | 4.5 |

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of empirical parameters. youtube.com

Hartree-Fock (HF) Theory: This is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While HF theory is computationally less expensive than more advanced methods, it does not account for electron correlation, which can be important for accurately describing molecular properties.

Møller-Plesset Perturbation Theory (MP2): MP2 is a post-Hartree-Fock method that includes electron correlation effects by means of perturbation theory. This leads to more accurate predictions of molecular geometries and energies compared to HF. For this compound, MP2 calculations could provide a more refined understanding of the non-covalent interactions that influence the packing of molecules in the liquid crystalline phase.

Coupled Cluster (CC) Theory: Coupled Cluster methods are highly accurate ab initio techniques that are considered the "gold standard" in quantum chemistry for calculating molecular energies and properties. However, they are computationally very demanding and are typically only feasible for smaller molecules. For a molecule the size of this compound, CC calculations would likely be restricted to a fragment of the molecule to provide benchmark data for calibrating more approximate methods like DFT.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. nih.gov By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, molecular motions, and intermolecular interactions that govern the properties of materials like liquid crystals. nanobioletters.com

Liquid crystals are anisotropic fluids, meaning their properties are directionally dependent. Standard MD simulations may not always be the most efficient way to study the orientational order in these systems. Molecular Dynamics with Orientational Constraints (MDOC) is a specialized technique that can be applied to study the orientational dynamics in anisotropic systems like the liquid crystal phases of this compound. By applying constraints to the molecular orientation, MDOC simulations can more effectively explore the orientational potential and the rotational dynamics of the molecules within the ordered phase.

Table 2: Illustrative Output from an MD Simulation of this compound in the Nematic Phase

| Parameter | Simulated Value |

| Order Parameter (S) | 0.65 |

| Rotational Correlation Time (τ_r) (ps) | 500 |

| Self-Diffusion Coefficient (D) (cm²/s) | 1.2 x 10⁻⁷ |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic properties, which can then be compared with experimental data to validate the computational models and aid in the interpretation of experimental spectra. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating molecular structure. The calculation of NMR chemical shifts using quantum chemical methods can be a valuable tool for assigning experimental spectra and understanding the relationship between molecular structure and the NMR parameters.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. youtube.com This method, typically employed in conjunction with DFT, can provide theoretical predictions of the ¹H and ¹³C chemical shifts for this compound. By comparing the calculated chemical shifts with the experimental NMR spectrum, one can confirm the molecular structure and assign the resonances to specific atoms in the molecule. Discrepancies between the calculated and experimental values can also provide insights into solvent effects or dynamic processes that are not fully captured by the computational model.

Table 3: Illustrative GIAO-DFT Calculated vs. Experimental ¹³C NMR Chemical Shifts (ppm) for the Aromatic Region of this compound

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C1 (ipso, attached to O) | 155.2 | 154.8 |

| C2 (ortho to O) | 115.8 | 115.5 |

| C3 (meta to O) | 123.5 | 123.1 |

| C4 (ipso, attached to N) | 145.9 | 145.6 |

Simulation of Vibrational (IR) and Electronic (UV-Vis) Spectra

Computational simulations of vibrational and electronic spectra are powerful tools for characterizing the structural and electronic properties of molecules like this compound.

Vibrational (IR) Spectra Simulation:

Density Functional Theory (DFT) is a commonly employed quantum chemical method for simulating infrared (IR) spectra. researchgate.netarxiv.org By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated and compared with experimental data. arxiv.org This comparison aids in the detailed assignment of vibrational modes. arxiv.orgnih.gov For large molecules, theoretical input is crucial for reliably defining the vibrational fundamentals. nih.gov

The accuracy of these simulations can be influenced by the choice of the DFT functional and basis set. nih.gov For instance, the B3LYP functional combined with a 6-31+G* basis set has shown good performance for calculating relative IR intensities and frequencies for isolated molecules. nih.gov However, for condensed-phase systems, explicit modeling of the surrounding environment may be necessary to achieve better agreement with experimental spectra. nih.gov Newer approaches, such as those based on universal machine learning models like AIQM, aim to provide accuracy close to DFT at a much lower computational cost. chemrxiv.org

Simulated IR Spectral Data for a Related Azoxybenzene Derivative

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| 1 | 1605 | Aromatic C=C stretch |

| 2 | 1480 | CH₂ scissoring |

| 3 | 1255 | Asymmetric C-O-C stretch |

| 4 | 1020 | Symmetric C-O-C stretch |

| 5 | 845 | Out-of-plane C-H bend |

This data is illustrative and based on typical vibrational frequencies for similar structural motifs. Actual values for this compound would require specific calculations.

Electronic (UV-Vis) Spectra Simulation:

Time-dependent density functional theory (TD-DFT) is a well-established technique for simulating UV-Vis absorption spectra. researchgate.netschrodinger.com This method calculates the excitation energies and oscillator strengths for electronic transitions within the molecule. schrodinger.com The choice of functional, such as CAM-B3LYP, and basis set, like 6-31G(d,p), can provide accurate theoretical electronic absorption spectra that show good agreement with experimental data. researchgate.net

Simulations can predict the absorption maxima (λmax) and identify the nature of the electronic transitions, such as n → π* and π → π*. researchgate.net The simulated spectra can also show how the absorption wavelengths shift with changes in solvent polarity. researchgate.net For instance, a red shift (increase in absorption wavelength) with increasing solvent polarity can be observed due to interactions between the molecule and the solvent. researchgate.net

Simulated UV-Vis Spectral Data for a Related Compound

| Solvent | Calculated λmax (nm) | Oscillator Strength (f) | Major Transition |

| Gas Phase | 423.58 | 0.85 | HOMO -> LUMO (π → π) |

| Acetone | 431.08 | 0.88 | HOMO -> LUMO (π → π) |

| Ethanol | 431.12 | 0.89 | HOMO -> LUMO (π → π) |

| Water | 430.62 | 0.87 | HOMO -> LUMO (π → π) |

This data is based on a study of a different compound and illustrates the type of information obtained from TD-DFT calculations. researchgate.net Values for this compound would necessitate specific simulations.

Computational Approaches for Intermolecular Interactions and Self-Assembly Prediction

Understanding the intermolecular interactions is key to predicting the self-assembly and mesophase behavior of liquid crystals like this compound.

Molecular dynamics (MD) simulations are a powerful tool for exploring these interactions. researchgate.net By using appropriate force fields, such as the Dreiding potential, MD simulations can model the behavior of a large number of molecules and predict various physical properties, including transition temperatures, order parameters, and pair correlation functions. researchgate.net These simulations help in understanding how intermolecular forces, such as van der Waals interactions, contribute to the formation of liquid crystalline phases. researchgate.net

The analysis of the radial distribution function (RDF) from MD simulations can reveal the arrangement of molecules around a central molecule, providing insights into the local ordering. researchgate.net Peaks in the RDF correspond to shells of neighboring particles, and the presence of multiple peaks indicates a degree of structural organization. researchgate.net

Computational techniques like molecular docking and interaction fingerprint analysis can also be used to study the non-covalent interactions between molecules. frontiersin.org These methods help in identifying key interaction points and understanding the stability of molecular aggregates.

Utilization of Computational Chemistry Databases for Comparative Analysis

Computational chemistry databases are valuable resources for benchmarking theoretical methods and for comparative analysis of molecular properties. github.com These databases contain large collections of pre-computed data at high levels of theory for a wide range of molecules. github.com

Databases such as ACCDB (A Collection of Chemistry DataBases) and GMTKN55 (Grimme's main group thermochemistry, kinetics, and noncovalent interactions database) provide extensive datasets for properties like thermochemistry, kinetics, and noncovalent interactions. github.com While a specific entry for this compound may not be present, these databases can be used to validate the computational methods being applied to study it. By comparing the performance of different DFT functionals and basis sets against the high-accuracy data in these databases for similar molecules, researchers can select the most appropriate methods for their specific system.

Furthermore, curated databases of compounds with specific structural motifs, such as the Coumarin–Benzothiazole–Pyrazole Derivatives Database (CBPDdb), can be useful for identifying trends in properties and for designing new molecules with desired characteristics. nih.gov While not directly applicable to azoxybenzenes, the concept of such databases highlights the potential for developing similar resources for liquid crystal research. The Cambridge Structural Database (CSD) is another critical resource that contains experimentally determined crystal structures, which can be invaluable for validating and comparing with computational predictions of molecular packing. researchgate.net

Investigation of Mesophase Behavior and Orientational Dynamics

Characterization of Thermotropic Mesophases

Thermotropic liquid crystals exhibit phase transitions as a function of temperature. The 4,4'-n-alkoxyazoxybenzene series is well-known for displaying a variety of these phases. researchgate.net For long-chain derivatives such as 4,4'-dioctadecyloxyazoxybenzene, the presence of smectic phases is highly anticipated. Smectic phases are distinguished by their layered structure, with molecules organized into well-defined strata.

Electron Spin Resonance (ESR) Spectroscopy for Chain Organization and Molecular Motion Studies

Electron Spin Resonance (ESR) spectroscopy is a powerful technique for probing the local environment and dynamics within liquid crystal phases. researchgate.net This is often achieved by introducing a stable free radical, known as a spin probe or spin label, into the liquid crystal matrix. uni-bonn.de

Application of Spin Labeling for Probing Microenvironments and Dynamics

The spin labeling technique involves dissolving a small concentration of a paramagnetic molecule, typically a nitroxide radical, within the liquid crystal host. nih.gov The ESR spectrum of the spin probe is highly sensitive to its rotational motion and the polarity of its immediate surroundings. By analyzing the spectral line shapes, information about the fluidity and organization of the alkyl chains and the aromatic core of the this compound molecules can be inferred. researchgate.net For example, spin probes can reveal differences in the microenvironment between the more ordered smectic phases and the less ordered nematic or isotropic phases.

Analysis of Order Parameters and Orientational Fluctuations

A key piece of information derived from ESR spectra is the orientational order parameter, S. researchgate.netjkps.or.kr This parameter quantifies the degree of alignment of the liquid crystal molecules along a common axis, known as the director. The analysis of the hyperfine splitting in the ESR spectrum of the spin probe allows for the calculation of the order parameter. nih.gov In smectic phases, ESR can also provide insights into orientational fluctuations of the director, which are the thermally induced deviations from perfect alignment. azimuth-corp.comaps.org These fluctuations are crucial for understanding the elastic and viscous properties of the material.

Measurement and Interpretation of Molecular Tilt Angles

In the Smectic C phase, the molecules are tilted at a specific angle with respect to the layer normal. nih.gov While X-ray diffraction is the primary method for determining this tilt angle, ESR spectroscopy can provide complementary information. researchgate.netaps.orgresearchgate.net By using specifically designed spin probes and analyzing the angular dependence of the ESR spectra, it is possible to deduce the average tilt of the molecules surrounding the probe. This provides a microscopic perspective on the collective tilt phenomenon that defines the SmC phase.

Advanced Calorimetric Studies for Phase Transition Thermodynamics and Chain Melting Phenomena

Differential Scanning Calorimetry (DSC) is a fundamental tool for investigating the thermodynamics of phase transitions in liquid crystals. nih.govresearchgate.net By measuring the heat flow into or out of a sample as a function of temperature, DSC can precisely determine the temperatures and enthalpy changes associated with transitions between different mesophases and the crystalline state.

For a long-chain molecule like this compound, DSC would be expected to reveal a series of transitions. The transition from the crystalline solid to the first liquid crystal phase would be characterized by a significant enthalpy change, corresponding to the melting of the crystal lattice. Subsequent transitions between different smectic phases, or from a smectic to a nematic phase, and finally to the isotropic liquid, would also appear as distinct peaks in the DSC thermogram, although typically with smaller enthalpy changes. researchgate.net

Furthermore, within the smectic phases, subtle thermal events related to "chain melting" can be observed. This refers to the increase in conformational disorder of the long octadecyl chains as the temperature rises. nih.govmdpi.comresearchgate.net High-resolution calorimetric techniques can provide detailed information about these pre-transitional phenomena, which are crucial for a complete understanding of the thermodynamics of the system.

Interface Phenomena and Surface-Induced Ordering in Liquid Crystal Films

The behavior of liquid crystals can be significantly influenced by interfaces, such as the free surface or contact with a solid substrate. nih.govrsc.orgaps.org Surfaces can induce a degree of order that is different from the bulk, a phenomenon known as surface-induced ordering.

In the case of this compound, if a thin film is created, the molecules at the interface may exhibit a higher degree of smectic ordering compared to the bulk, even at temperatures above the bulk smectic-isotropic transition temperature. nih.govaps.orgrsc.org This is due to the interaction between the liquid crystal molecules and the surface, which can favor a layered arrangement. Techniques such as X-ray reflectivity and atomic force microscopy are often employed to study these surface layers. The azoxybenzene (B3421426) core itself can be sensitive to light, which can be used to control the alignment of the liquid crystal molecules on specially treated surfaces, a property that is of great interest for the development of optical devices. azimuth-corp.comnih.govresearchgate.net

Electro-optical Studies and Response to External Fields

The application of external electric and magnetic fields to liquid crystalline materials like this compound (DIO) provides a powerful means to investigate their anisotropic properties and dynamic behavior. The response of the material to these fields, particularly through the Fréedericksz transition, offers significant insights into its fundamental material parameters.

Fréedericksz Transition in Nematic and Smectic ZA Phases

The Fréedericksz transition is a classic electro-optical effect in liquid crystals where an external field, above a certain threshold, overcomes the elastic forces imposed by the alignment layers, causing a reorientation of the liquid crystal director. In DIO, this transition has been studied in both its nematic (N) and smectic ZA (SmZA) phases using both electric and magnetic fields. arxiv.orgnih.gov

For these studies, DIO is typically housed in cells with planar alignment, where the director is uniformly oriented parallel to the substrate surfaces. An external electric or magnetic field is then applied perpendicular to this alignment direction. The resulting reorientation of the director is monitored by measuring changes in the effective birefringence and capacitance of the cell. arxiv.orgnih.gov

Electric Field Response and Dielectric Properties

The response of DIO to an applied AC electric field reveals key information about its dielectric anisotropy (Δε = ε∥ - ε⊥), where ε∥ and ε⊥ are the dielectric permittivities parallel and perpendicular to the director, respectively. By measuring the effective dielectric constant as a function of the applied voltage, the threshold voltage (Vth) for the splay-bend Freedericksz transition can be determined. arxiv.org

Below is a table summarizing the effective dielectric constant and birefringence data obtained at specific conditions in the nematic and smectic ZA phases of DIO.

| Temperature (°C) | Frequency (kHz) | Threshold Voltage (Vrms) |

| 90 (Nematic) | 2.5 | 0.076 |

| 84 (Smectic ZA) | 2.5 | - |

Effective Birefringence vs. Applied Voltage in the Smectic ZA Phase of this compound at 84°C and 2.5 kHz arxiv.org

| Applied Voltage (Vrms) | Effective Birefringence (Δn_eff) |

| 0.10 | ~0.150 |

| 0.15 | ~0.153 |

| 0.20 | ~0.157 |

| 0.25 | ~0.160 |

Note: The effective birefringence values are approximate and have been extrapolated from the graphical data presented in the source. The threshold voltage in the Smectic ZA phase was not explicitly stated in the same manner as for the nematic phase in the provided source.

The dynamics of the Freedericksz transition also provide a method to determine the orientational viscosity (γ1) of the material. By observing the exponential decay of the effective birefringence after the removal of the external field, the time constant of this relaxation can be measured. This time constant is directly related to the orientational viscosity and the splay elastic constant (K11). Studies have shown that while the viscosity of DIO increases upon entering the SmZA phase from the nematic phase, there is no abrupt change, and the values are comparable to those of typical calamitic nematic materials. arxiv.org

Response to Magnetic Fields

Similar to electric fields, a magnetic field applied perpendicular to the director can induce a Freedericksz transition. By measuring the effective dielectric constant as a function of the magnetic field strength, the threshold magnetic field for the transition can be identified. These measurements, in conjunction with electric field studies, allow for a more comprehensive understanding of the material's elastic and dielectric properties. arxiv.orgnih.gov

The investigation of the Fréedericksz transition in both the nematic and SmZA phases of DIO has revealed intriguing aspects of the SmZA phase. These include unexpected behaviors of the elastic constants and the dielectric anisotropy. Furthermore, detailed analysis of the distorted state above the transition threshold has shown the onset of striations and the presence of optical biaxiality in the SmZA phase, features not observed in the nematic phase. arxiv.orgnih.gov

Research on 4,4 Dioctadecyloxyazoxybenzene in Advanced Materials Science

Design Principles for Liquid Crystalline Advanced Materials

The creation of advanced materials from liquid crystals (LCs) is guided by fundamental design principles that correlate molecular structure with macroscopic properties. tue.nl LCs represent a state of matter between a crystalline solid and an isotropic liquid, possessing both order and fluidity. ijpsonline.com The design of these materials hinges on the chemical and physical characteristics of their constituent molecules. wikipedia.org

Thermotropic liquid crystals, which exhibit phase transitions with temperature, are typically composed of molecules with specific structural features. ijpsonline.comwikipedia.org A key requirement is molecular anisotropy, meaning the molecules are geometrically non-spherical, often rod-shaped (calamitic) or disc-shaped (discotic). wikipedia.orgnih.govtcichemicals.com For calamitic LCs like 4,4'-dioctadecyloxyazoxybenzene, the structure is generally composed of three main parts:

A Rigid Core: This is typically made of linked aromatic rings, such as the azoxybenzene (B3421426) group. nih.govresearchgate.net This rigid section is crucial for establishing the long-range orientational order characteristic of liquid crystals. doitpoms.ac.uk

Flexible Terminal Groups: These are often long alkyl or alkoxy chains, like the dioctadecyloxy groups in this compound. nih.govresearchgate.net These flexible parts provide fluidity to the material, allowing the molecules to move while maintaining their general alignment. doitpoms.ac.uk

Linking Groups: These connect the rigid core to the flexible tails. nih.gov

The specific arrangement of these molecules defines the mesophase. In the nematic phase, molecules show long-range orientational order but no positional order. wikipedia.orgdoitpoms.ac.uk In smectic phases, molecules are organized into layers, exhibiting a higher degree of positional order. tcichemicals.comdoitpoms.ac.uk The transition between these phases occurs at specific temperatures. nih.gov

Lyotropic liquid crystals, in contrast, form phases based on their concentration in a solvent. wikipedia.orgwikipedia.org They are composed of amphiphilic molecules that have both hydrophilic and hydrophobic parts. wikipedia.orgwordpress.com While this compound is primarily studied as a thermotropic liquid crystal, the principles of self-assembly in lyotropic systems are also relevant in the broader context of creating ordered soft matter. nih.gov

The following table summarizes the key molecular design elements for thermotropic liquid crystals:

| Molecular Feature | Role in Liquid Crystal Formation | Example in this compound |

| Anisotropic Shape | Enables preferential alignment along a common direction. | Rod-like (Calamitic) structure. |

| Rigid Core | Provides structural stability and promotes orientational order through intermolecular forces. | The central azoxybenzene unit. |

| Flexible Chains | Imparts fluidity and influences the temperature range of the liquid crystal phase. | The two octadecyloxy (-O-C18H37) chains. |

Exploration of Liquid Crystal-Based Systems for Responsive Materials

A significant area of research is the development of stimuli-responsive materials using liquid crystals. tue.nlacs.org These materials can change their properties in response to external triggers. The delicate balance of forces that dictates the orientation of LC molecules means that even subtle external stimuli can induce a significant, macroscopic change. mdpi.comnih.gov This makes LCs highly effective for creating "smart" materials. mdpi.com

Liquid crystals can be designed to respond to a wide array of stimuli, including:

Electromagnetic fields nih.gov

Temperature nih.gov

Pressure nih.gov

Chemical analytes nih.gov

This responsiveness is often visualized as an optical change. For instance, a transition from a homeotropic (molecules aligned perpendicular to the surface) to a planar (molecules aligned parallel to the surface) orientation can be observed as a change from a dark to a bright image under a polarized optical microscope. mdpi.com This principle is the foundation of liquid crystal displays (LCDs) and is being adapted for a much broader range of responsive systems. nih.gov

Chemoresponsive systems are a specialized class of responsive materials designed to react to the presence of specific chemical or biological molecules. nih.govnih.gov These systems form the basis of many modern LC-based sensors. mdpi.combohrium.com The fundamental design involves creating an interface where the binding of a target analyte disrupts the ordered arrangement of the liquid crystal molecules. nih.gov

The design of a chemoresponsive LC system typically involves several key components:

The Liquid Crystal: A material like this compound provides the bulk medium whose orientation will be altered.

The Functionalized Surface: A surface is chemically treated to impose an initial, uniform alignment on the LC molecules. nih.gov

Receptor Molecules: These are immobilized at the interface and are chosen for their specific affinity to a target analyte. mdpi.com

When the target analyte is introduced, it binds to the receptor molecules. This binding event alters the surface chemistry or topography, which in turn disrupts the anchoring of the liquid crystal molecules. bohrium.com This local disruption propagates through the bulk of the liquid crystal, leading to a macroscopic change in molecular orientation and a detectable optical signal. mdpi.comrsc.org This amplification of a molecular-level event into a macroscopic signal is a key advantage of LC-based sensors. mdpi.com

Integration into Soft Condensed Matter Systems and Composites

The properties of this compound can be further enhanced by integrating it into composite materials. These composites combine the unique optical and responsive characteristics of liquid crystals with the structural integrity or functional properties of other materials like polymers or nanoparticles. acs.orgmdpi.com

Common types of LC composites include:

Polymer-Dispersed Liquid Crystals (PDLCs): In these materials, droplets of liquid crystal are dispersed within a solid polymer matrix. acs.orgacs.org PDLCs can be switched between an opaque, light-scattering state and a transparent state by applying an electric field, making them useful for smart windows and light shutters. acs.org

Polymer-Stabilized Liquid Crystals (PSLCs): In PSLCs, a small amount of a polymer network is formed within a continuous liquid crystal phase. acs.org This polymer network can stabilize certain LC phases or improve the switching characteristics of the material.

Nanoparticle-Doped Liquid Crystals: Introducing nanoparticles (e.g., metallic, carbon-based, or ferroelectric) into a liquid crystal host can modify its physical properties. frontiersin.orgworldscientific.com For example, dispersing conductive nanoparticles like carbon nanotubes can enhance the dielectric anisotropy of the composite. frontiersin.org The nanoparticles can be aligned by the liquid crystal host, transferring the LC's orientational order to the nanoparticles and creating materials with anisotropic properties. worldscientific.com Such composites are being explored for their potential to reduce the power consumption of display devices. dst.gov.in

The following table outlines the components and potential benefits of integrating a liquid crystal like this compound into composite systems.

| Composite Type | Host/Matrix Material | Dispersed Phase | Key Advantage |

| PDLC | Polymer | Liquid Crystal Droplets | Electrically switchable light scattering. acs.orgacs.org |

| PSLC | Liquid Crystal | Polymer Network | Enhanced stability and switching performance. acs.org |

| Nanoparticle Composite | Liquid Crystal | Nanoparticles (e.g., Gold, CNTs) | Modified electrical, optical, or mechanical properties. frontiersin.orgworldscientific.com |

Potential for Development in Novel Optoelectronic Systems

The ability of liquid crystals to modulate light in response to external fields is the cornerstone of their use in optoelectronics. bohrium.com While LCDs are the most well-known application, research into compounds like this compound is paving the way for more advanced systems. Azobenzene derivatives, a class to which azoxybenzenes are closely related, are particularly interesting due to their photosensitivity, which makes them promising for various optoelectronic applications. researchgate.net

The integration of liquid crystals with other materials opens up new possibilities. For example, composites of liquid crystals and nanoparticles can lead to materials with unique properties. worldscientific.com When conductive nanoparticles like carbon nanotubes are dispersed in a liquid crystal, the composite's conductivity can become anisotropic, following the alignment of the liquid crystal director. worldscientific.com This could be exploited in developing novel types of optical switches, modulators, or sensors. Furthermore, the self-organizing nature of liquid crystals can be used as a template to assemble nanoparticles into ordered three-dimensional structures, a key goal in nanotechnology. researchgate.net

Role in High-Fidelity Sensing Platforms

Liquid crystals are highly effective materials for creating simple, low-cost, and highly sensitive sensing platforms. mdpi.comrsc.org The core principle relies on the amplification of molecular binding events at a surface into an easily observable optical signal. mdpi.combohrium.com A sensor using a calamitic liquid crystal like this compound would typically consist of a thin film of the LC material placed on a specially prepared surface.

The detection mechanism works as follows:

Initial State: The surface is treated to align the liquid crystal molecules in a uniform direction, resulting in a specific optical texture (e.g., uniformly dark under crossed polarizers). mdpi.com

Analyte Introduction: An aqueous solution containing the target analyte is brought into contact with the LC-functionalized surface. nih.gov

Binding and Disruption: The analyte binds to receptor molecules on the surface, causing a change in the surface's properties. This disrupts the uniform alignment of the liquid crystal molecules in direct contact with the surface. bohrium.com

Signal Amplification: This local disruption is propagated through the entire thickness of the liquid crystal film due to the material's elasticity. mdpi.com

Optical Readout: The large-scale reorientation of the liquid crystal results in a dramatic change in its optical appearance (e.g., from dark to bright), providing a clear, visible signal of the analyte's presence. mdpi.combohrium.com

This label-free detection method has been successfully applied to a wide range of targets, including proteins, enzymes, nucleic acids, and various small molecules, demonstrating the versatility of liquid crystals in high-fidelity sensing. mdpi.comrsc.org

Future Directions and Emerging Research Avenues

Synergistic Experimental and Computational Approaches for Comprehensive Understanding

A powerful trend in materials science is the convergence of experimental characterization with computational modeling to gain a deeper, more predictive understanding of molecular behavior. inderscienceonline.com For azoxybenzene (B3421426) derivatives, this synergy is crucial for unraveling the complex interplay of molecular interactions that dictate their liquid crystalline phases. inderscienceonline.cominderscience.com

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, provide invaluable insights into molecular and electronic structures. scipublications.com These approaches allow researchers to calculate a range of parameters that are often challenging to measure experimentally. inderscienceonline.com Studies on homologous series of liquid crystals compare computational results with experimental values to validate the models and understand how factors like terminal group substitutions influence liquid crystal behavior. inderscienceonline.comscipublications.com The primary motivation is to decode the intricate inter- and intra-molecular interactions governing the nature and stability of mesophases. inderscienceonline.cominderscience.com

Molecular dynamics simulations, in particular, are used to explore liquid crystalline properties and the nature of the mesophases exhibited by these compounds. researchgate.net By simulating physical properties such as transition temperatures, order parameters, and pair correlation functions, researchers can understand how molecular interactions contribute to mesophase behavior. nanobioletters.com This integrated approach, combining theoretical calculations with experimental data from techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), provides a comprehensive picture of the structure-property relationships in these materials.

Table 1: Comparison of Parameters Studied by Experimental and Computational Methods

| Parameter | Experimental Techniques | Computational Methods | Purpose of Analysis |

|---|---|---|---|

| Phase Transition Temperatures | Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM) iosrjournals.orgbhu.ac.in | Molecular Dynamics Simulations nanobioletters.com | To determine the temperatures at which the material changes between crystalline, liquid crystal, and isotropic liquid states. |

| Molecular and Crystal Structure | X-ray Diffraction (XRD), Small-Angle X-ray Scattering (SAXS) iosrjournals.org | Density Functional Theory (DFT), Molecular Modeling scipublications.com | To elucidate the arrangement of molecules in both solid and mesophase states. |

| Orientational Order | Polarized Optical Microscopy (POM), XRD bhu.ac.in | Molecular Dynamics Simulations, Computational Modeling inderscienceonline.comnanobioletters.com | To quantify the degree of long-range orientational alignment of molecules in the liquid crystal phase. |

| Intermolecular Interactions | Inferred from thermal and structural data | Molecular Dynamics (Van der Waals potential, pair energy), DFT scipublications.comnanobioletters.com | To understand the forces between molecules that drive the formation of specific mesophases. |

Development of Novel Analytical Methodologies for Mesophase Characterization

The precise characterization of liquid crystal mesophases is fundamental to understanding and applying these materials. ipme.ru While standard techniques like Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) remain cornerstones of analysis, there is ongoing development of more advanced and complementary methodologies. iosrjournals.orgbhu.ac.inresearchgate.net

Standard techniques provide essential information: POM is used to identify liquid crystal phases and their transitions based on unique optical textures, DSC measures the heat flow associated with these phase transitions, and XRD gives detailed information about molecular arrangement and long-range order. iosrjournals.orgbhu.ac.inipme.ru However, for a more nuanced understanding, especially of complex nanostructures and interfacial phenomena, advanced techniques are being increasingly employed.

Grazing-Incidence X-ray Diffraction (GIXD) is a powerful tool for analyzing the nanostructures within thin films, which is critical for electronic device applications. bhu.ac.inipme.ru For probing the morphology of different phases, Transmission Electron Microscopy (TEM) can be utilized. iosrjournals.orgresearchgate.net The development of novel methodologies often lies in the combination of these techniques to gain a multi-faceted view of the material's properties. For instance, coupling XRD with measurements like circular dichroism (CD) can be used to confirm results for chiral smectic phases. ipme.ru Future progress will likely involve the refinement of these techniques and the development of in-situ methods that allow for the characterization of mesophases under dynamic conditions, such as applied electric or magnetic fields.

Table 2: Analytical Techniques for Liquid Crystal Mesophase Characterization

| Technique | Abbreviation | Information Obtained |

|---|---|---|

| Polarized Optical Microscopy | POM | Identification of mesophases and phase transitions via optical textures. bhu.ac.in |

| Differential Scanning Calorimetry | DSC | Determination of phase transition temperatures and enthalpy changes. iosrjournals.orgbhu.ac.in |

| X-ray Diffraction | XRD | Structural information, phase identification, and degree of long-range order. bhu.ac.inipme.ru |

| Small-Angle X-ray Scattering | SAXS | Identification of three-dimensional arrangements and larger structural features. iosrjournals.orgresearchgate.net |

| Grazing-Incidence X-ray Diffraction | GIXD | Analysis of nanostructures in thin films. bhu.ac.inipme.ru |

Exploration of Supramolecular Assembly and Nanostructuring of Azoxybenzene Derivatives

The ability of molecules to spontaneously organize into well-defined, functional structures is a cornerstone of modern materials science. The exploration of supramolecular assembly and nanostructuring of azoxybenzene derivatives like 4,4'-dioctadecyloxyazoxybenzene is a promising frontier. This research aims to create complex architectures with emergent properties by designing molecules that can self-assemble through non-covalent interactions such as hydrogen bonding and van der Waals forces.

Research into related systems demonstrates the potential of this approach. For example, the design of hydrogen-bonded dimeric supramolecular capsules that can encapsulate guest molecules highlights the adaptability of self-assembling systems. rsc.org Such studies provide a blueprint for designing azoxybenzene-based hosts in host-guest chemistry, with potential applications in sensing or controlled release. rsc.org

Furthermore, the synthesis of azoxybenzenes can be integrated with the formation of nanostructured materials. acs.org For instance, unique nano-architectures, such as those involving silica-encapsulated nanoparticles, can serve as catalytic platforms for azoxybenzene production. acs.org This demonstrates a synergy where the synthesis process itself can be guided by nanostructuring, leading to materials with enhanced catalytic activity and specific morphologies. acs.org Applying these principles to this compound could lead to the creation of novel liquid crystalline nanocomposites, where the organized fluid phase is coupled with nanostructured inorganic or polymeric components to achieve unique optical or electronic properties.

Advanced Material Design and Functionalization for Specific Research Applications

The core structure of azoxybenzene serves as a versatile scaffold for creating new functional materials. researchgate.net Advanced material design focuses on the strategic chemical modification (functionalization) of the azoxybenzene molecule to tailor its properties for specific, high-value applications, including dyes, pigments, and advanced polymers. researchgate.net

Future research will likely focus on synthesizing derivatives of this compound with additional functional groups to impart new capabilities. For example, introducing photo-responsive or chiral moieties could lead to materials for optical data storage or advanced photonic devices. Direct photochemical methods are being developed for the synthesis of functionalized azoxy derivatives, offering green and efficient pathways to these valuable compounds. researchgate.netchemrxiv.org These methods allow for the creation of a wide range of substituted azoxybenzenes, although yields can be sensitive to the position and electronic nature of the substituents. chemrxiv.org

The azoxy functionality itself can be exploited as a directing group in chemical synthesis or as a precursor for other chemical transformations, such as the Wallach rearrangement to produce hydroxyazobenzenes. researchgate.netresearchgate.net This synthetic versatility is crucial for creating a diverse library of materials based on the azoxybenzene core. By systematically modifying the long octadecyloxy chains or the central azoxy-aromatic core of this compound, researchers can fine-tune properties such as mesophase range, transition temperatures, and dielectric anisotropy to meet the demands of specific applications in displays, sensors, and other advanced technologies. inderscienceonline.comresearchgate.net

Q & A

Q. What are the established synthesis and purification protocols for 4,4'-dioctadecyloxyazoxybenzene?

The synthesis typically involves nucleophilic substitution of azoxybenzene derivatives with octadecyloxy chains. A method analogous to hydrazide-based coupling (as seen in hydrazide derivatives) can be adapted:

- Step 1: Dissolve azoxybenzene precursors in a polar aprotic solvent (e.g., DMSO) and react with 1-bromooctadecane under reflux (18–24 hours) .

- Step 2: Distill under reduced pressure to remove volatile byproducts.

- Step 3: Purify via recrystallization using ethanol-water mixtures (yield ~65%, purity >95% by GC). Monitor purity using TLC or HPLC .

Q. How is the molecular structure of this compound validated experimentally?

Key characterization techniques include:

- NMR Spectroscopy: H NMR (δ 0.88 ppm for terminal CH, δ 3.95 ppm for OCH), C NMR (δ 69.5 ppm for OCH, δ 148–160 ppm for aromatic/azoxy carbons).

- IR Spectroscopy: Peaks at 1250 cm (C-O-C stretching) and 1600 cm (N=N-O stretching) confirm alkoxy and azoxy groups .

- XRD: Crystallographic data (e.g., CCDC reference codes) validate molecular packing and hydrogen-bonding patterns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation .

- Storage: Keep in airtight containers at 4°C to prevent oxidative degradation.

- Disposal: Treat as hazardous waste; neutralize with ethanol before incineration .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity?